molecular formula C7H16ClNO B2540365 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride CAS No. 859318-27-7

1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride

Cat. No.: B2540365
CAS No.: 859318-27-7
M. Wt: 165.66
InChI Key: PMUGJQRACGNMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The final product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce different amine or alcohol derivatives .

Scientific Research Applications

1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)cyclohexanol hydrochloride
  • 1-(2-Aminoethyl)cyclopentanol
  • 1-(2-Aminoethyl)cyclohexan-1-ol hydrochloride

Comparison: 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride is unique due to its specific ring structure and the presence of both amino and hydroxyl functional groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, the cyclopentane ring provides a different steric environment compared to cyclohexane, influencing the compound’s reactivity and interactions .

Properties

IUPAC Name

1-(2-aminoethyl)cyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-6-5-7(9)3-1-2-4-7;/h9H,1-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUGJQRACGNMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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